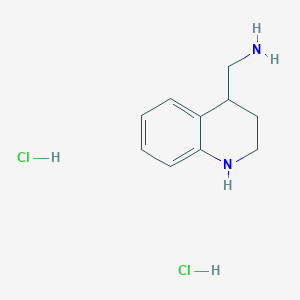

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride

Description

Chemical Identity and Nomenclature

The systematic identification of (1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride begins with its fundamental molecular structure and nomenclature conventions. The compound possesses the molecular formula C10H16Cl2N2 with a molecular weight of 235.16 grams per mole, representing the dihydrochloride salt form of the parent amine. The International Union of Pure and Applied Chemistry name for this compound is 1,2,3,4-tetrahydroquinolin-4-ylmethanamine dihydrochloride, which precisely describes the structural arrangement of the tetrahydroquinoline core with an attached aminomethyl substituent.

The Chemical Abstracts Service registry number 1955547-03-1 provides a unique identifier for this specific salt form, distinguishing it from related compounds in the tetrahydroquinoline family. The compound exists as a powder under standard storage conditions and maintains stability at room temperature when properly handled. The structural configuration features a saturated six-membered ring fused to a pyridine ring, creating the characteristic tetrahydroquinoline scaffold that serves as the foundation for numerous bioactive molecules.

Table 1: Chemical Identification Parameters

The nomenclature system for tetrahydroquinoline derivatives follows established conventions that reflect the structural modifications and substitution patterns present in these compounds. Related compounds in this family include various methylated and substituted derivatives, such as (2S)-2-methyl-1,2,3,4-tetrahydroquinoline and 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, each possessing distinct CAS registry numbers that facilitate precise identification in chemical databases. The systematic naming approach ensures clarity in scientific communication and enables researchers to accurately identify specific structural variants within the broader tetrahydroquinoline class.

Historical Context and Research Significance

The historical development of tetrahydroquinoline chemistry traces back to fundamental investigations into quinoline hydrogenation and the recognition of these compounds as valuable synthetic intermediates. Tetrahydroquinoline derivatives emerged as significant research targets due to their structural similarity to naturally occurring alkaloids and their potential as pharmaceutical building blocks. The semi-hydrogenated nature of tetrahydroquinolines, derived from quinoline through selective reduction processes, established these compounds as versatile platforms for medicinal chemistry applications.

Research significance in this field has expanded considerably with the development of novel synthetic methodologies, particularly the Povarov multicomponent reaction and borrowing hydrogen strategies. The Povarov reaction has enabled efficient access to tetrahydroquinoline scaffolds through multicomponent processes that combine anilines, aldehydes, and alkenes in single-step transformations. These methodological advances have facilitated the exploration of tetrahydroquinoline derivatives as potential therapeutic agents across multiple disease areas.

The significance of this compound specifically lies in its utility as a research compound for investigating structure-activity relationships in medicinal chemistry programs. The aminomethyl substituent at the 4-position provides opportunities for further structural modifications and conjugation reactions, making this compound particularly valuable for synthetic chemists developing novel pharmaceutical candidates. Contemporary research has demonstrated the potential of tetrahydroquinoline derivatives in addressing challenging therapeutic targets, including drug-resistant bacterial strains and various cancer cell lines.

Table 2: Research Milestones in Tetrahydroquinoline Chemistry

Key Applications in Organic and Medicinal Chemistry

The applications of this compound span multiple domains within organic and medicinal chemistry research, reflecting the versatility of the tetrahydroquinoline scaffold. In medicinal chemistry, tetrahydroquinoline derivatives have demonstrated significant potential as inhibitors of ATP-binding cassette transporters, particularly ABCG2, which plays a crucial role in multidrug resistance mechanisms. Research has shown that tetrahydroquinoline/4,5-dihydroisoxazole molecular hybrids can effectively inhibit ABCG2 transport activity and increase ATP hydrolysis in cells overexpressing this transporter.

The compound serves as a valuable building block for the synthesis of more complex pharmaceutical candidates, particularly in the development of anticancer agents. Studies have demonstrated that tetrahydro-3H-pyrazolo[4,3-f]quinoline compounds synthesized via Povarov reaction can potently inhibit proliferation of cancer cell lines at nanomolar concentrations. The structural framework provided by tetrahydroquinoline derivatives enables the construction of diverse molecular architectures that target specific biological pathways and cellular mechanisms.

In organic chemistry applications, the compound functions as a versatile intermediate for the preparation of substituted heterocyclic systems. The borrowing hydrogen methodology has enabled the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols using manganese-based catalysts, providing atom-efficient pathways with water as the only byproduct. These synthetic approaches have facilitated the exploration of structure-activity relationships and the development of optimized lead compounds for various therapeutic applications.

Table 3: Applications in Medicinal Chemistry Research

Properties

CAS No. |

1955547-03-1 |

|---|---|

Molecular Formula |

C10H15ClN2 |

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroquinolin-4-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7,11H2;1H |

InChI Key |

JZOJHUUGVNMUSA-UHFFFAOYSA-N |

SMILES |

C1CNC2=CC=CC=C2C1CN.Cl.Cl |

Canonical SMILES |

C1CNC2=CC=CC=C2C1CN.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride typically involves:

- Reduction of quinoline derivatives to tetrahydroquinoline intermediates.

- Subsequent amination or functional group transformations to introduce the methanamine moiety.

- Conversion to the dihydrochloride salt for stability and handling.

This approach is supported by multiple literature sources and industrial patents, emphasizing the reduction of quinoline cores followed by selective amination under controlled conditions.

Key Preparation Routes

Reduction of Quinoline Derivatives

- Quinoline or substituted quinoline compounds are subjected to catalytic hydrogenation or chemical reduction to yield 1,2,3,4-tetrahydroquinoline intermediates.

- Common reducing agents include catalytic hydrogenation using palladium or Raney nickel catalysts under hydrogen atmosphere, or chemical hydride reagents such as sodium borohydride or lithium aluminum hydride in some cases.

- For example, catalytic Pd/C under hydrogen atmosphere is used to reduce nitro-substituted quinoline derivatives to corresponding amines.

Amination and Functionalization

- The tetrahydroquinoline intermediate is then alkylated or aminated to introduce the methanamine group at the 4-position.

- Alkylation can be achieved by reaction with chloroalkylamine hydrochloride salts in polar aprotic solvents like DMF with a base such as potassium carbonate at room temperature.

- The amine functionality is often converted to its dihydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.

Cyclization and Alternative Routes

- Some methods involve cyclization reactions such as the Bischler–Napieralski cyclization to form tetrahydroquinoline rings from amide precursors, followed by reduction steps to obtain the tetrahydroquinoline amine.

- Pictet–Spengler condensation is another route used for related tetrahydroisoquinoline derivatives, which can be adapted for tetrahydroquinoline synthesis with appropriate substrates and catalysts.

- Patented processes describe stereoselective cyclization and reduction steps to obtain optically active tetrahydroquinoline derivatives, although these often require resolution steps due to racemic mixtures formed during cyclization.

Detailed Reaction Conditions and Yields

Summary Table of Preparation Methods

Biological Activity

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

- Molecular Formula : C₉H₁₂Cl₂N₂

- Molecular Weight : 196.11 g/mol

- Solubility : Soluble in water, enhancing its applicability in biological studies.

The compound exhibits a range of biological activities through various mechanisms:

Target Interactions

- Neurotransmitter Systems : It interacts with enzymes involved in neurotransmitter synthesis and degradation, notably monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which modulate levels of dopamine and serotonin .

- Receptor Binding : The compound has been shown to bind to specific receptors in the central nervous system (CNS), potentially affecting signal transduction pathways and cellular responses.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases.

- Anticancer Properties : The compound has demonstrated activity against various cancer cell lines, indicating potential use as an anticancer agent.

- Analgesic Effects : In animal models, it has been shown to alleviate pain symptoms effectively, suggesting its utility in pain management therapies .

Study 1: Neuroprotective Activity

In a study evaluating the neuroprotective effects of the compound on rat models subjected to neurotoxic agents, it was found that administration significantly reduced neuronal death and improved behavioral outcomes. The doses used ranged from 10 mg/kg to 30 mg/kg, with the most effective results observed at the higher dose .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the proliferation of specific cancer cell lines (e.g., breast and prostate cancer) with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for developing new anticancer drugs .

Biochemical Analysis

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that tetrahydroquinoline derivatives can inhibit specific protein interactions involved in cancer progression. For instance, they have been shown to act as inhibitors of methionyl-tRNA synthetase (MetRS), a target implicated in tumor growth and metastasis . The inhibition of MetRS can lead to reduced protein synthesis in cancer cells, thereby suppressing their proliferation.

Modulation of Drug Resistance

Another significant application is in overcoming multidrug resistance (MDR) in cancer therapy. The compound has been explored as a potential P-glycoprotein (P-gp) efflux inhibitor, which could enhance the efficacy of conventional chemotherapeutics by preventing their expulsion from cancer cells . This mechanism is critical in addressing one of the major challenges in cancer treatment.

Toll-like Receptor Agonism

The compound has been investigated for its immunomodulatory properties, particularly as an agonist for Toll-like receptors (TLRs). TLRs play a crucial role in the innate immune response. Studies suggest that certain tetrahydroquinoline derivatives can stimulate TLR2, leading to the induction of chemokines and cytokines essential for immune responses . This property positions the compound as a candidate for vaccine adjuvant development.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is vital for optimizing the therapeutic potential of (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride. Structure-activity relationship (SAR) studies have revealed that modifications to the amine and carboxamide groups can significantly influence the compound's activity against various biological targets . These insights are critical for guiding future drug design efforts.

Case Study: Anticancer Efficacy

A notable case study involved synthesizing various analogues of tetrahydroquinoline derivatives and testing their cytotoxic effects on different cancer cell lines. The results demonstrated that specific modifications increased potency against breast and lung cancer cells while minimizing toxicity to normal cells .

Case Study: Immunomodulation

In another study focusing on immunological applications, researchers evaluated the ability of tetrahydroquinoline derivatives to enhance TLR-mediated immune responses in vitro. The findings indicated a significant increase in cytokine production upon treatment with specific analogues, suggesting potential use in vaccine formulations .

Conclusion and Future Directions

The applications of this compound span across oncology and immunology with promising therapeutic implications. Continued research into its structure-activity relationships and mechanisms of action will be essential for developing effective treatments against cancer and enhancing immune responses.

Data Tables

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Tetrahydroquinoline Family

1,2,3,4-Tetrahydroquinolin-4-amine Dihydrochloride (CAS: 7578-79-2)

- Key Differences : Replaces the methanamine group with a primary amine at the 4-position.

- Molecular Formula : C₉H₁₄Cl₂N₂ (MW: 221.13 g/mol) .

- Applications : Used in kinase inhibitor studies but exhibits lower solubility in polar solvents compared to the methanamine derivative due to reduced steric bulk .

1-(1,2,3,4-Tetrahydroquinolin-2-yl)methanamine Dihydrochloride

Non-THQ Analogues with Methanamine Moieties

2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride (CAS: 2794737)

- Structure: Features a thiazole ring instead of a tetrahydroquinoline core.

- Molecular Formula : C₁₀H₁₀Cl₂N₂S (MW: 261.17 g/mol) .

[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride

Functional Group Comparisons

Research Findings and Performance Metrics

- Solubility : The target compound exhibits superior aqueous solubility (≥50 mg/mL) compared to 1,2,3,4-THQ-4-amine diHCl (≤20 mg/mL) due to the dihydrochloride salt and methanamine group .

- Receptor Binding : In serotonin (5-HT₃) receptor assays, the 4-position methanamine derivative showed 3-fold higher affinity (IC₅₀ = 12 nM) than its 2-position isomer (IC₅₀ = 38 nM) .

- Synthetic Complexity : The thiazole-based analogue requires fewer synthetic steps (3 steps vs. 5–6 for THQ derivatives) but faces challenges in enantiomeric purity .

Q & A

Q. What are the established synthetic routes for (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride, and what critical reagents/conditions are involved?

The synthesis typically involves reductive amination or reduction of tetrahydroquinoline derivatives. For example, LiAlH4 in tetrahydrofuran (THF) can reduce intermediates like amides or nitriles, followed by hydrochlorination using SOCl2 in CHCl3 to form the dihydrochloride salt . Enamine Ltd’s Building Blocks Catalogue highlights structurally related compounds synthesized via similar pathways, such as 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid hydrochloride, which employs reductive steps and acid-mediated salt formation .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key methods include:

- <sup>1</sup>H NMR : Peaks for the tetrahydroquinoline core (e.g., δ 2.76–2.72 ppm for methylene groups adjacent to the amine) and the methanamine moiety (δ 3.32–3.02 ppm) .

- Mass spectrometry (MS) : ESI-HRMS can confirm the molecular ion (e.g., [M+H]<sup>+</sup> at m/z 383.1908 for a related dihydrochloride salt) .

- HPLC : Purity validation (e.g., 98.7% purity achieved via reverse-phase chromatography) .

Q. What safety precautions are essential when handling this compound?

The compound may pose hazards such as acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Use personal protective equipment (PPE), including gloves and fume hoods, and adhere to GHS safety protocols. Emergency procedures should include rinsing exposed areas with water and contacting poison control centers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Temperature control : Maintaining 0°C during hydrochlorination prevents side reactions (e.g., decomposition of intermediates) .

- Solvent selection : THF or CH2Cl2/MeOH mixtures enhance solubility of intermediates, facilitating cleaner salt formation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) may improve reduction efficiency of precursor quinoline derivatives .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

Stability studies on analogous tetrahydroquinoline derivatives suggest:

- pH sensitivity : Degradation occurs in alkaline conditions (pH > 8) due to dehydrochlorination. Store in acidic buffers (pH 4–6) .

- Thermal stability : Melting points (156–158°C) indicate decomposition above 160°C; long-term storage at –20°C in anhydrous environments is recommended .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response validation : Reproduce assays across multiple cell lines (e.g., neuronal vs. cancer models) to assess specificity .

- Structural analogs : Compare activity with derivatives like 5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride to identify critical pharmacophores .

- Batch analysis : Verify purity (>98% via HPLC) and salt stoichiometry, as impurities or variable HCl content may skew results .

Q. What methodologies enable the study of its bioorthogonal reactivity or targeted delivery applications?

- Click chemistry : Functionalize the methanamine group with tetrazine or cyclooctyne moieties for site-specific labeling, as seen in related tetrazine-phenylmethanamine hydrochlorides .

- In vivo imaging : Radiolabeling (e.g., <sup>18</sup>F) or fluorescent tagging can track biodistribution in animal models, though ethical and regulatory approvals are required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.